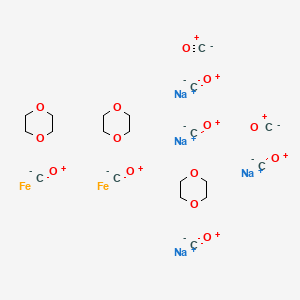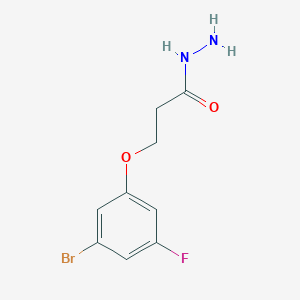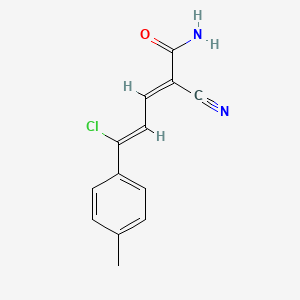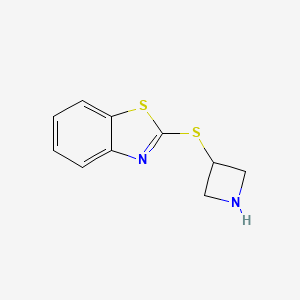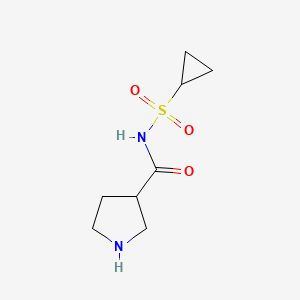
N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a sulfonamide group, and a hydroxyethyl substituent, which collectively contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, leading to the formation of N-(2-oxoethyl)-N-methylcyclopropanesulfonamide.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a sulfide under specific conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: N-(2-oxoethyl)-N-methylcyclopropanesulfonamide.
Reduction: N-(2-hydroxyethyl)-N-methylcyclopropanesulfinamide or N-(2-hydroxyethyl)-N-methylcyclopropanesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the synthesis of complex molecules.
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for studying biological processes at the molecular level.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the sulfonamide group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The cyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-(2-hydroxyethyl)cytisine: A derivative of cytisine with a hydroxyethyl group, known for its biological activity.
N-(2-hydroxyethyl)cinnamamide: A cinnamamide derivative with antidepressant-like activity.
N-(2-hydroxyethyl)formamide: Used as a plasticizer in the preparation of thermoplastic starch/montmorillonite nanocomposites.
Uniqueness: N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide stands out due to its cyclopropane ring, which imparts unique steric and electronic properties
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7(4-5-8)11(9,10)6-2-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
KBSOROVIVPLBDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


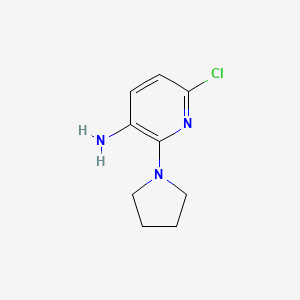

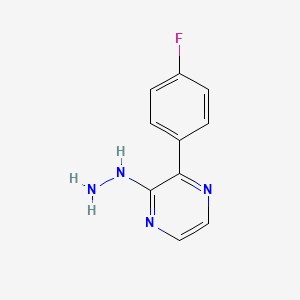
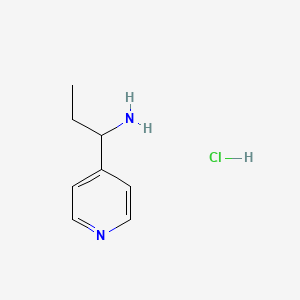
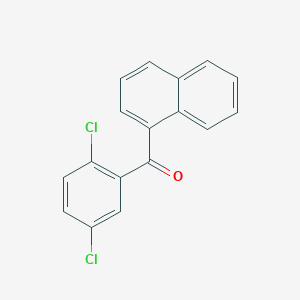
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)



